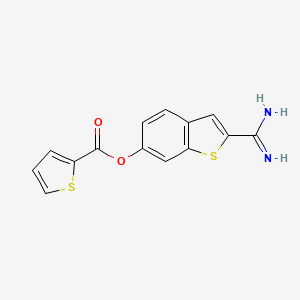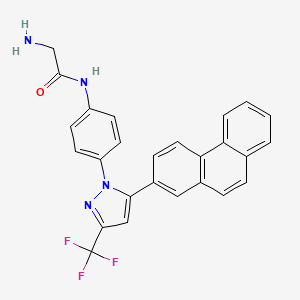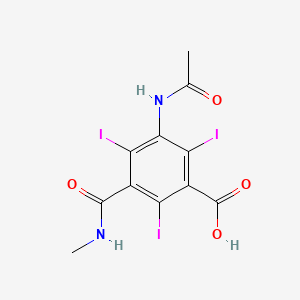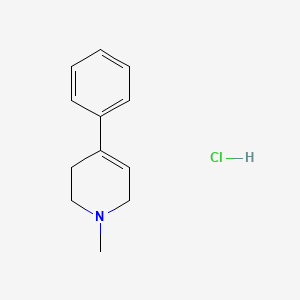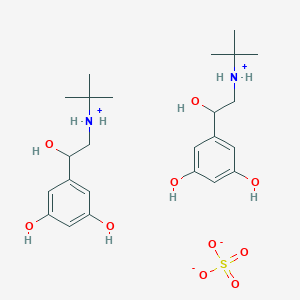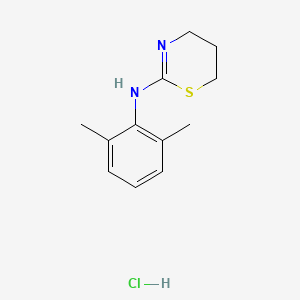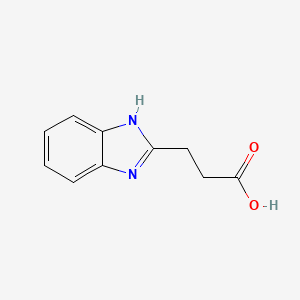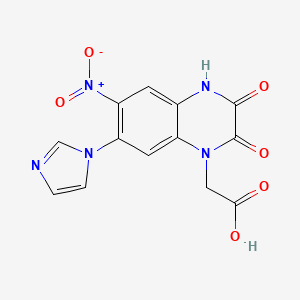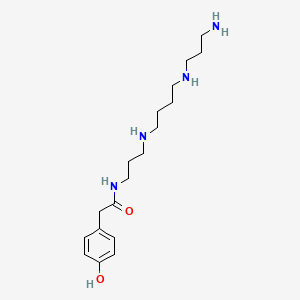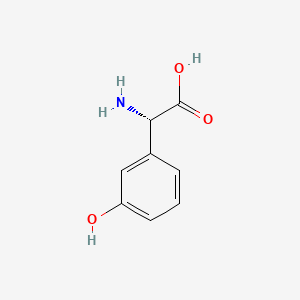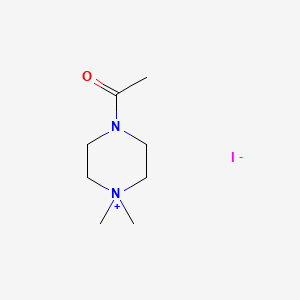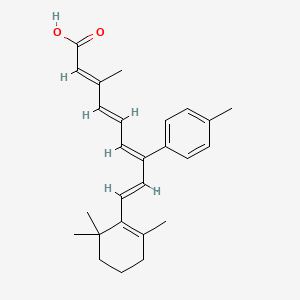
SR 11302
描述
SR 11302 是一种视黄醇类化合物,以其抑制激活蛋白-1 (AP-1) 转录因子的能力而闻名。 该化合物在各种科学研究应用中显示出巨大潜力,尤其是在癌症研究和细胞生物学领域 .
科学研究应用
SR 11302 具有广泛的科学研究应用,包括:
作用机制
SR 11302 通过特异性抑制激活蛋白-1 (AP-1) 转录因子的活性来发挥其作用。 AP-1 在调节与细胞分化、增殖和凋亡相关的基因表达方面起着至关重要的作用 . 通过抑制 AP-1,this compound 可以调节这些细胞过程并减少参与肿瘤进展和转移的基因的表达 .
生化分析
Biochemical Properties
SR 11302 plays a crucial role in biochemical reactions by specifically inhibiting the activity of the activator protein-1 (AP-1) transcription factor without activating the transcription of the retinoic acid response element (RARE) . This inhibition is achieved through selective binding with retinoic acid receptors RARα and RARγ, but not with RARβ and RXRα . The compound’s interaction with these receptors leads to a decrease in aldosterone levels and inhibition of cell proliferation in various cancer cell lines .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In lung cancer cell lines, such as A549, H1299, and H460, this compound reduces metastatic lesion formation and decreases the number of viable circulating tumor cells . Additionally, in human hepatoma HepG2 cells, this compound protects against bile acid-induced cytotoxicity by restoring the expression of endothelial nitric oxide synthase (NOS-3) and reducing the expression of cyclin D1 . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of the AP-1 transcription factor. This compound binds selectively to retinoic acid receptors RARα and RARγ, inhibiting AP-1 activity without activating RARE . This inhibition leads to a reduction in the expression of genes involved in cell proliferation and survival, such as c-Fos and c-Jun . Additionally, this compound decreases the expression of β-catenin and c-myc in adenocarcinoma gastric cells, further contributing to its anti-proliferative effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in the ex vivo 4D lung cancer model, this compound treatment resulted in a significant reduction in metastatic lesion formation and viable circulating tumor cells after four days of culture . The compound’s stability and degradation over time have not been extensively studied, but its long-term effects on cellular function indicate a sustained inhibition of AP-1 activity and reduction in tumor cell viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In Vldlr-/- mice, oral administration of this compound at low (0.5 mg/kg) and high (1 mg/kg) doses resulted in a dose-dependent reduction in vascular lesion number and size without detectable signs of toxicity . These findings suggest that this compound can be administered at therapeutic doses to achieve desired effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate gene expression and cellular proliferation. The compound interacts with retinoic acid receptors RARα and RARγ, inhibiting AP-1 activity and reducing the expression of genes involved in cell proliferation and survival . This interaction affects metabolic flux and metabolite levels, contributing to the compound’s anti-proliferative effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with retinoic acid receptors and other binding proteins. The compound’s selective binding to RARα and RARγ facilitates its localization to specific cellular compartments, where it exerts its inhibitory effects on AP-1 activity
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interaction with retinoic acid receptors RARα and RARγ. These interactions direct the compound to specific cellular compartments, such as the nucleus, where it inhibits AP-1 activity and modulates gene expression . The compound’s localization and activity may also be influenced by post-translational modifications and targeting signals that direct it to specific organelles.
准备方法
合成路线和反应条件
SR 11302 是通过一系列化学反应合成的,这些反应涉及对全反式维甲酸的修饰。 . 反应条件通常包括使用有机溶剂和催化剂来促进所需的转化。
工业生产方法
虽然关于 this compound 的具体工业生产方法没有得到广泛记录,但该化合物通常在研究实验室中使用标准有机合成技术生产。 该过程涉及多个纯化和表征步骤,以确保化合物的纯度和功效 .
化学反应分析
反应类型
SR 11302 会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成不同的氧化产物。
还原: 还原反应可以修饰 this compound 中存在的官能团。
常用试剂和条件
在涉及 this compound 的反应中常用的试剂包括氧化剂、还原剂和各种有机溶剂。 反应条件通常涉及控制温度和 pH 值,以实现所需的化学转化 .
形成的主要产物
从 this compound 反应形成的主要产物取决于所用反应条件和试剂。 这些产物通常使用核磁共振 (NMR) 光谱和质谱等技术进行表征 .
相似化合物的比较
类似化合物
全反式维甲酸: SR 11302 的母体化合物,以其通过维甲酸受体调节基因表达的作用而闻名。
SR 11235: 一种具有维甲酸反应元件 (RARE) 反式激活活性的视黄醇类,但缺乏 AP-1 抑制效应.
This compound 的独特性
This compound 的独特之处在于它选择性地抑制 AP-1,而不会激活维甲酸受体 (RARs) 或视黄醇 X 受体 (RXRs)。 这种选择性抑制使其成为研究 AP-1 在各种生物过程中的特定作用以及开发靶向治疗剂的宝贵工具 .
属性
IUPAC Name |
(2E,4E,6Z,8E)-3-methyl-7-(4-methylphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O2/c1-19-11-13-23(14-12-19)22(10-6-8-20(2)18-25(27)28)15-16-24-21(3)9-7-17-26(24,4)5/h6,8,10-16,18H,7,9,17H2,1-5H3,(H,27,28)/b8-6+,16-15+,20-18+,22-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQANARBNMTXCDM-DKOHIBGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


